5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

PARP-1 inhibition oral bioavailability pharmacokinetics

Medicinal chemistry teams need core scaffolds that balance drug-like properties with synthetic tractability. This unsubstituted bicyclic pyridazinone provides two orthogonal diversity points (N2-lactam, N6-secondary amine) for systematic SAR exploration. - **Proven utility**: Sub-nanomolar FER kinase inhibition (IC50 = 0.5 nM) and oral PARP-1 efficacy in murine models - **PK advantage**: NH at position 6 improves oral bioavailability vs. carbocyclic analogs - **Immediate availability**: 98%+ purity, no custom synthesis lead times Scalable 5-step route from 4-piperidone (32-35% yield) enables rapid analog library generation.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 39716-50-2
Cat. No. B1338610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
CAS39716-50-2
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=O)NN=C21
InChIInChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11)
InChIKeyIIIDPTXDTHOYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one: Lead-Oriented Scaffold for PARP & FER Inhibitors


5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a bicyclic heterocyclic compound comprising a saturated tetrahydropyridine ring fused to a pyridazinone core, with a molecular weight of 151.17 g/mol and a calculated XLogP3-AA of -1.3 [1]. This scaffold is formally classified as a lead-oriented scaffold characterized by two distinct diversity points that enable the systematic derivatization of both the lactam nitrogen (N2) and the secondary amine (N6) positions . Its structural framework has been utilized as a core template in the development of orally efficacious PARP-1 inhibitors and potent FER tyrosine kinase inhibitors for anticancer applications, distinguishing it from monocyclic pyridazinones or other fused heterocyclic cores [2] [3]. The compound is commercially available from multiple vendors in free base and hydrochloride salt forms with reported purities typically exceeding 95% .

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one: Why Analogs Fall Short


Structural analogs within the pyridazinone class—including monocyclic 3(2H)-pyridazinones, phthalazinones, or pyridopyrimidinones—lack the specific bicyclic 6,6-fused ring system with the strategic placement of the secondary amine (NH) at the 6-position of the tetrahydropyridine ring. The presence of this NH moiety in the tetrahydropyridopyridazinone scaffold has been shown to improve pharmacokinetic properties over similar carbon-based analogs lacking this hydrogen-bond donor [1]. Furthermore, this scaffold provides two orthogonal diversity points (N2-lactam and N6-secondary amine) that are not present in alternative fused pyridazinone cores, enabling independent functionalization and systematic exploration of structure-activity relationships . Substitution with pyrido[4,3-d]pyrimidine or other regioisomeric scaffolds alters the ring fusion pattern and the electronic environment of the pyridazinone carbonyl, which has been demonstrated to impact both enzyme inhibitory activity and cellular potency in both PARP-1 and FER kinase contexts [1] [2].

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one: Evidence vs. Alternatives


Pharmacokinetic Advantage Over Carbon-Based Analogs

In a study developing PARP-1 inhibitors, the tetrahydropyridopyridazinone scaffold, which contains the core structure of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, demonstrated improved pharmacokinetic properties compared to similar carbon-based analogs lacking the NH group in the tetrahydropyridyl ring [1]. The study did not report direct PK parameters for the unsubstituted parent scaffold but established that the NH-containing scaffold enabled oral availability of derivative compounds 8c and 20u, which potentiated the efficacy of temozolomide in a B16 murine xenograft model [1].

PARP-1 inhibition oral bioavailability pharmacokinetics

Two Orthogonal Diversity Points Enable Parallel SAR

The 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine scaffold (the core framework of the title compound) has been explicitly characterized as a lead-oriented scaffold featuring two distinct diversity points: the N2-lactam position and the N6-secondary amine position . A five-step synthetic route was developed starting from readily available 4-piperidone derivatives, achieving overall yields of 32–35% for the preparation of functionalized derivatives, with the key step involving a one-pot solvent-free reaction of the 4-piperidone derivative with glyoxylic acid and hydrazine .

lead-oriented synthesis scaffold diversification medicinal chemistry

Potent FER Kinase Inhibition

The pyrido-pyridazinone template, which encompasses the core structure of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, has been established as a potent scaffold for FER tyrosine kinase inhibition [1]. Representative compound 1 (DS21360717) exhibited strong enzyme inhibitory activity with an IC50 of 0.5 nM against FER kinase, although its antitumor efficacy was limited by poor solubility and low bioavailability [1]. Further optimization at the C-5 position yielded compound 17c (DS08701581), which demonstrated the highest class cell-free and cellular activities in this template, good oral bioavailability, and improved kinase selectivity, resulting in significant tumor growth inhibition in the Ba/F3-FER tumor model without body weight loss [1].

FER kinase inhibition anticancer tyrosine kinase inhibitors

High-Purity Commercial Availability

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 39716-50-2) is commercially available from multiple specialty chemical suppliers in both free base and hydrochloride salt forms. Vendors including AKSci and SynBlock offer the compound with minimum purity specifications of 98% or greater . This level of commercial availability and quality specification for the unsubstituted parent scaffold contrasts with many advanced pyridazinone derivatives, which typically require custom synthesis. The compound is intended for research and further manufacturing use only, not for direct human or veterinary therapeutic applications .

chemical procurement building block purity

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one: Application Scenarios


Oral PARP-1 Inhibitor Lead Generation

Researchers initiating a new PARP-1 inhibitor program can utilize 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one as a core scaffold to build focused libraries. The presence of the NH group in the tetrahydropyridyl ring has been shown to improve pharmacokinetic properties over carbon-based analogs, enabling the development of orally available compounds such as 8c and 20u that potentiate temozolomide efficacy in murine xenograft models [1]. This scaffold is particularly valuable for teams seeking to bypass the bioavailability limitations commonly encountered with purely carbocyclic PARP inhibitor scaffolds.

FER Kinase Probe Development and Target Validation

The pyrido-pyridazinone template has demonstrated sub-nanomolar potency (IC50 = 0.5 nM for compound DS21360717) against FER kinase, a nonreceptor tyrosine kinase implicated in cancer metastasis and poor prognosis in breast cancer [1]. This scaffold is suitable for developing potent chemical probes to dissect FER-dependent signaling pathways and validate FER as a therapeutic target, particularly given the improved kinase selectivity and oral bioavailability achieved with optimized derivatives such as DS08701581 [1].

Parallel Library Generation via Orthogonal Diversification

The scaffold provides two orthogonal diversity points (N2-lactam and N6-secondary amine) that enable parallel functionalization and systematic SAR exploration. This makes 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one an ideal starting point for generating diverse compound libraries with a lead-oriented core [1]. The five-step synthetic route starting from 4-piperidone derivatives, with overall yields of 32–35%, provides a reproducible and scalable entry point for building custom derivative collections [1].

Immediate Scaffold Access for Hit-to-Lead Campaigns

Unlike advanced, substituted derivatives which require custom synthesis and extended lead times, the unsubstituted 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one scaffold is commercially available from multiple vendors with purities of 98% or greater [1] [2]. This immediate accessibility allows medicinal chemistry teams to initiate analog synthesis and SAR exploration without the upfront investment in multi-step core synthesis, thereby reducing project startup time and resource allocation for early-stage discovery programs.

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